D927

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C23H21FN4O3S |

|---|---|

分子量 |

452.5 g/mol |

IUPAC 名称 |

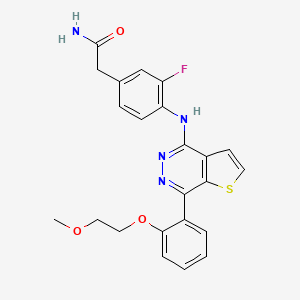

2-[3-fluoro-4-[[7-[2-(2-methoxyethoxy)phenyl]thieno[2,3-d]pyridazin-4-yl]amino]phenyl]acetamide |

InChI |

InChI=1S/C23H21FN4O3S/c1-30-9-10-31-19-5-3-2-4-15(19)21-22-16(8-11-32-22)23(28-27-21)26-18-7-6-14(12-17(18)24)13-20(25)29/h2-8,11-12H,9-10,13H2,1H3,(H2,25,29)(H,26,28) |

InChI 键 |

GWLCNGUGZNFYHI-UHFFFAOYSA-N |

规范 SMILES |

COCCOC1=CC=CC=C1C2=NN=C(C3=C2SC=C3)NC4=C(C=C(C=C4)CC(=O)N)F |

产品来源 |

United States |

Foundational & Exploratory

D927: A Molecular Glue Fostering Insulin-Independent Glucose Uptake

An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Profile of a Novel GLUT4 Translocation Activator

Abstract

Compound D927, also identified as DS11252927 and compound 26b, is a pioneering, orally active small molecule that activates glucose transporter type 4 (GLUT4) translocation. It functions as a "molecular glue," enhancing the interaction between the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα) and RAS proteins. This unique mechanism of action triggers the PI3Kα-AKT signaling pathway, a critical regulator of glucose metabolism, independent of insulin stimulation. Preclinical studies have demonstrated the potential of this compound to ameliorate hyperglycemia in animal models of both type 1 and type 2 diabetes. This document provides a comprehensive technical overview of the discovery, history, mechanism of action, and experimental protocols related to this compound, tailored for researchers and professionals in drug development.

Discovery and History

The quest for novel therapeutic agents for diabetes mellitus that can stimulate glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, led to the discovery of this compound. Researchers from Daiichi Sankyo Co., Ltd. embarked on a cell-based phenotypic screening campaign to identify small molecules capable of inducing GLUT4 translocation, the primary mechanism by which insulin facilitates glucose uptake into cells.

In a 2019 publication in Bioorganic & Medicinal Chemistry Letters, T. Tsuji and colleagues reported the identification of a series of pyridazine derivatives with potent GLUT4 translocation activity.[1] Through systematic structure-activity relationship (SAR) studies, they optimized an initial hit compound, leading to the synthesis of compound 26b, later designated as this compound.[1] This thienopyridazine derivative demonstrated significant in vitro potency and, importantly, a marked blood glucose-lowering effect in a diabetic mouse model upon oral administration.[1]

Subsequent research further elucidated the unique mechanism of this compound as a molecular glue that stabilizes the interaction between PI3Kα and RAS proteins, thereby activating downstream signaling pathways that culminate in GLUT4 translocation to the plasma membrane.[2]

Mechanism of Action: A Molecular Glue for PI3Kα and RAS

This compound's primary mechanism of action is the allosteric modulation of the PI3Kα-RAS protein-protein interaction. It acts as a molecular glue, increasing the binding affinity between the p110α catalytic subunit of PI3Kα and various RAS isoforms, including KRAS, RRAS, and MRAS.[2] This stabilization of the PI3Kα-RAS complex leads to the activation of the PI3Kα-AKT signaling cascade.

The activation of this pathway is characterized by the increased phosphorylation of key downstream effectors, including AKT at both Ser473 and Thr308 residues, and p70S6 kinase (p70S6K).[2] Notably, this compound selectively activates this pathway without significantly affecting the RAF-MEK-ERK signaling cascade, another major downstream effector of RAS.[2] The phosphorylation of AKT is a critical step in the signaling cascade that ultimately promotes the translocation of GLUT4-containing vesicles from intracellular stores to the plasma membrane, thereby facilitating glucose uptake from the bloodstream.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for the this compound compound.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line/System | Reference |

| GLUT4 Translocation EC50 | 0.14 µM | L6-GLUT4-myc myoblasts | [2] |

| AKT Phosphorylation (Ser473) | Increased at 30-300 nM (5 min) | PC3, RKO, SW1573, HCT15, SW620 | [2] |

| AKT Phosphorylation (Ser473, Thr308) | Increased at 300 nM (1-24 h) | L6 myotubes | [2] |

| p70S6K Phosphorylation (Thr389) | Increased at 300 nM (1-24 h) | L6 myotubes | [2] |

| Insulin-induced AKT activation | Synergistically enhanced at 10-10000 nM (10 min) | L6 myotubes | [2] |

| PI3Kα-RAS Binding | Promotes binding of KRAS, MRAS, and RRAS2 to p110α at 1 µM (1 h) | HEK293 cells | [2] |

Table 2: In Vivo Efficacy in Diabetic Models

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Severe diabetic mice (db/db) | 3-30 mg/kg, p.o., single dose | Significant blood glucose reduction. Emax values of 220, 393, and 435 mg/dL at 3, 10, and 30 mg/kg, respectively. | [2] |

| Type 2 diabetes model (db/db) | 10 mg/kg, p.o., single dose (15 min before glucose loading) | Improved hyperglycemia during oral glucose tolerance test; reduced blood glucose AUC (0-120 min). | [2] |

| Zucker fatty rats | 30 mg/kg, p.o., single dose (30 min before glucose infusion) | Glucose-lowering effects observed. | [2] |

| Type 1 diabetes model (STZ-B6) | 0.01%-0.03%, p.o., 27 days | Ameliorated hyperglycemia. | [2] |

Experimental Protocols

This section outlines the general methodologies for key experiments used in the characterization of this compound.

Synthesis of this compound (Compound 26b)

The synthesis of this compound, a thienopyridazine derivative, was first reported by Tsuji et al.[1] The general synthetic scheme starts from commercially available 4,7-dichlorothieno[2,3-d]pyridazine. The synthesis involves a sequential nucleophilic aromatic substitution followed by coupling reactions to introduce the side chains.

General Synthetic Steps:

-

Step 1: Suzuki-Miyaura Coupling: The more reactive chlorine at the 7-position of 4,7-dichlorothieno[2,3-d]pyridazine is typically substituted first via a Suzuki-Miyaura coupling with an appropriate boronic acid or ester to introduce the [2-(2-methoxyethoxy)phenyl] group.

-

Step 2: Nucleophilic Aromatic Substitution: The remaining chlorine at the 4-position is then displaced by the amino group of 2-(4-amino-2-fluorophenyl)acetamide through a nucleophilic aromatic substitution reaction. This step is often carried out in the presence of a base and a suitable solvent at elevated temperatures.

-

Step 3: Purification: The final compound is purified using standard chromatographic techniques, such as column chromatography on silica gel.

The identity and purity of the final product are confirmed by analytical methods like 1H NMR, 13C NMR, and mass spectrometry.

GLUT4 Translocation Assay

This cell-based assay is used to quantify the movement of GLUT4 from intracellular vesicles to the plasma membrane.

Workflow Diagram:

Protocol Outline:

-

Cell Culture: L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4-myc) are cultured to confluence in multi-well plates.

-

Serum Starvation: Cells are serum-starved to establish a basal state of GLUT4 localization.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or control compounds (e.g., insulin as a positive control, vehicle as a negative control) for a specified duration.

-

Fixation: Cells are fixed with a suitable fixative like paraformaldehyde to preserve the cellular structures.

-

Immunostaining: Without permeabilizing the cells, the extracellularly exposed myc-epitope of the translocated GLUT4 is detected using an anti-myc primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: A chemiluminescent substrate is added, and the resulting signal, which is proportional to the amount of cell-surface GLUT4, is quantified using a luminometer.

AKT Phosphorylation Assay (Western Blot)

This assay is used to measure the phosphorylation status of AKT, a key downstream effector of PI3K.

Workflow Diagram:

References

An In-depth Technical Guide to the Insulin-Stimulated GLUT4 Translocation: Core Mechanisms and Experimental Approaches

Audience: Researchers, scientists, and drug development professionals.

Abstract: The translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane of muscle and adipose cells is a critical process for maintaining glucose homeostasis. This event is primarily regulated by insulin and is a key area of research for the development of therapeutics targeting metabolic diseases such as type 2 diabetes. This technical guide provides a detailed overview of the canonical signaling pathway, presents quantitative data from key experimental findings, outlines common methodologies used to investigate this process, and provides visual representations of the core mechanisms.

The Canonical Insulin Signaling Pathway Leading to GLUT4 Translocation

Insulin initiates a complex signaling cascade upon binding to its receptor on the surface of target cells. This cascade culminates in the translocation of GLUT4-containing storage vesicles (GSVs) to the plasma membrane, facilitating the uptake of glucose from the bloodstream.

The binding of insulin to the α-subunit of the insulin receptor (IR) induces a conformational change, leading to the autophosphorylation of tyrosine residues on the β-subunit. This activation of the IR kinase results in the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS then serves as a docking site for the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K), which in turn activates the p110 catalytic subunit.

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B) to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2.

Activated Akt phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa), also known as TBC1D4. Phosphorylation of AS160 inhibits its Rab-GTPase activating protein (GAP) activity. This inhibition leads to the accumulation of active, GTP-bound Rab proteins (such as Rab10) on GSVs, which is a crucial step for the movement, tethering, and fusion of these vesicles with the plasma membrane, ultimately increasing the number of GLUT4 transporters at the cell surface.

D927: A Technical Guide to a Novel PI3Kα Pathway Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

D927 is a small molecule activator of the Phosphoinositide 3-kinase alpha (PI3Kα) signaling pathway. It functions as a "molecular glue," enhancing the interaction between the p110α catalytic subunit of PI3Kα and RAS proteins, leading to the activation of downstream signaling cascades. This activation promotes the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake. This compound has demonstrated potential as a therapeutic agent for metabolic disorders, particularly diabetes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and a guide to its chemical synthesis.

Mechanism of Action

This compound acts as a potent, orally active activator of the PI3Kα pathway. Its primary mechanism involves increasing the binding affinity between the PI3Kα catalytic subunit (p110α) and various RAS proteins, including KRAS, RRAS, RRAS2, and MRAS.[1] This enhanced interaction stabilizes the active conformation of PI3Kα, leading to increased phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The accumulation of PIP3 at the plasma membrane serves as a docking site for downstream effectors, most notably Akt (also known as Protein Kinase B).

The activation of Akt by this compound has been shown to occur through phosphorylation at Serine 473 (pAKT Ser473) and Threonine 308. This, in turn, leads to the phosphorylation and activation of downstream targets such as p70S6 kinase. A key physiological consequence of this signaling cascade is the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake from the bloodstream.[1] Notably, this compound activates the PI3Kα-AKT pathway without significantly affecting the RAF-ERK1/2 pathway.[1]

dot

Caption: this compound signaling pathway.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity.

Table 1: In Vitro Efficacy

| Parameter | Value | Assay | Reference |

| EC50 (GLUT4 Translocation) | 0.14 µM | L6 myotubes | |

| RAS-PI3Kα Binding Enhancement | ~500-fold increase in affinity | In vitro binding assay |

Table 2: Cellular Activity

| Cell Line | This compound Concentration | Time | Effect | Reference |

| L6 myotubes | 10-10000 nM | 10 min | Synergistically enhances insulin-induced AKT activation. | |

| L6 myotubes | 300 nM | 1-24 h | Increased phosphorylation of AKT (Ser473, Thr308) and p70S6K (Thr389). | |

| HEK293 cells | 1 µM | 1 h | Promotes binding of KRAS (wild-type, G12D), MRAS, and RRAS2 to p110α. | |

| PC3, RKO, SW1573, HCT15, SW620 | 30-300 nM | 5 min | Increased pAKT (Ser473) levels. | |

| Mouse Embryo Fibroblasts (MEFs) | 600 nM | 5 min | Induces pAKT (Ser473) accumulation, mainly through RRAS2. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

GLUT4 Translocation Assay (Immunofluorescence)

This protocol describes the visualization of GLUT4 translocation to the plasma membrane in response to this compound treatment.

dot

Caption: GLUT4 translocation assay workflow.

Materials:

-

L6 myotubes

-

DMEM, FBS, penicillin-streptomycin

-

This compound

-

Paraformaldehyde

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Primary antibody against GLUT4

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Culture: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Induce differentiation into myotubes by switching to DMEM with 2% horse serum. Plate differentiated myotubes on glass coverslips in a 24-well plate.

-

Serum Starvation: Prior to treatment, starve the myotubes in serum-free DMEM for 2-4 hours.

-

This compound Treatment: Treat the cells with the desired concentrations of this compound for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

Fixation: Wash the cells twice with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against GLUT4 diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Mounting and Imaging: Wash the cells three times with PBS and counterstain with DAPI if desired. Mount the coverslips onto glass slides using an appropriate mounting medium. Image the cells using a fluorescence or confocal microscope.

Western Blot for p-AKT (Ser473) Levels

This protocol details the measurement of AKT phosphorylation at Serine 473 as a marker of PI3Kα pathway activation by this compound.

dot

References

A Technical Guide to the D927 Molecular Glue: Enhancing the PI3Kα-RAS Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between the phosphoinositide 3-kinase alpha (PI3Kα) and RAS GTPases is a critical node in cellular signaling, governing processes from cell growth to metabolism. Dysregulation of this axis is a hallmark of numerous cancers, yet its therapeutic targeting is complex due to the essential role of PI3Kα in normal physiology, particularly insulin signaling. This document details the mechanism and effects of D927, a novel small molecule that functions as a "molecular glue." Unlike traditional inhibitors, this compound enhances the binding affinity between PI3Kα and active, GTP-bound RAS proteins. This stabilization potently and selectively activates the PI3Kα-AKT pathway, bypassing the need for insulin to stimulate glucose uptake. This guide provides a comprehensive overview of this compound's mechanism, quantitative binding data, detailed experimental protocols for its characterization, and structural insights into the ternary complex it forms.

Introduction: The PI3Kα-RAS Signaling Axis

The Class IA PI3K, PI3Kα, is a central enzyme in signal transduction.[1] It is activated downstream of receptor tyrosine kinases (RTKs) and by direct interaction with RAS proteins.[1][2] Upon activation, PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-triphosphate (PIP3).[1] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn regulates a host of cellular processes including cell survival, proliferation, and metabolism.[3][4]

The binding of RAS proteins to the RAS-binding domain (RBD) of p110α (the catalytic subunit of PI3Kα) is a crucial step for its activation.[3][5] While the RAS-RAF-MEK-ERK pathway is a well-known oncogenic driver, the RAS-PI3K-AKT pathway is equally important.[3] The challenge in targeting this pathway lies in the dual role of PI3Kα. Inhibiting its kinase activity, a strategy used in oncology, often leads to hyperglycemia by disrupting insulin signaling.[6] Conversely, activating it for metabolic benefit carries a theoretical risk of promoting proliferation.[6] this compound represents a new paradigm by selectively modulating the PI3Kα-RAS interaction to achieve a specific therapeutic outcome.

Mechanism of Action: this compound as a Molecular Glue

This compound functions as a molecular glue, a small molecule that induces or stabilizes an interaction between two proteins that otherwise would not interact or would interact weakly.[7][8] this compound binds directly to the RAS-binding domain of the p110α subunit of PI3Kα.[7][8] This binding event stabilizes the secondary structure of the RBD into a conformation that has a dramatically increased affinity for active, GTP-bound RAS proteins.[7][8] The result is the formation of a stable ternary complex of p110α-D927-RAS, leading to robust activation of PI3Kα's kinase activity. This activation is specific to the PI3K-AKT pathway and does not affect the RAF-ERK1/2 pathway.[9]

Caption: this compound acts as a molecular glue, binding to the PI3Kα RBD to stabilize its interaction with active RAS-GTP, leading to potent pathway activation.

Quantitative Analysis of the PI3Kα-RAS Interaction

The primary effect of this compound is a substantial increase in the binding affinity between p110α and RAS family proteins. This effect has been quantified using biophysical methods such as Isothermal Titration Calorimetry (ITC).

| Compound | Interacting Proteins | Effect on Affinity | Reference |

| This compound / D223 | p110α + KRAS | ~500-fold increase | [6] |

| This compound / D223 | p110α + RAS family | ~1000-fold increase (three orders of magnitude) | [3][7][8] |

The functional consequence of this enhanced binding is potent activation of downstream signaling. This compound is a powerful activator of GLUT4 translocation, a key step in insulin-independent glucose uptake.

| Compound | Functional Assay | EC50 | Reference |

| This compound | GLUT4 Translocation Activator | 0.14 µM | [9] |

Structural Insights from Crystallography

The mechanism of this compound has been elucidated at an atomic level through X-ray crystallography. The crystal structure of the ternary complex of KRAS-p110α-D927 has been solved at a resolution of 2.81 Å.[3][10] This structure reveals that this compound binds to the RAS-binding domain of p110α, stabilizing its conformation.[7][8] This induced fit creates a more favorable binding interface for RAS, with this compound forming direct interactions with key residues on RAS, such as tyrosine-40 and arginine-41.[7][8] The structural data confirms that the interaction is limited to the RBD and does not involve the kinase domain of p110α.[3][7][11]

Detailed Experimental Protocols

Characterizing the effect of a molecular glue like this compound requires a combination of biophysical, biochemical, and cell-based assays.

Protocol 1: Co-Immunoprecipitation (Co-IP) for In-Cell Interaction

This protocol is designed to qualitatively demonstrate the enhanced interaction between PI3Kα and RAS in a cellular context upon treatment with this compound.

Caption: Workflow for demonstrating this compound-enhanced PI3Kα-RAS interaction via Co-IP.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., L6 myotubes or MEFs) and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

-

Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Clarification: Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Immunoprecipitation: Determine the protein concentration of the lysate (e.g., via BCA assay). Incubate a defined amount of protein (e.g., 500 µg - 1 mg) with a primary antibody against PI3Kα (or RAS) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G magnetic or agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnet or centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against RAS (to detect the co-precipitated protein) and PI3Kα (to confirm successful immunoprecipitation).

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Protein Preparation: Express and purify recombinant p110α and a specific RAS isoform (e.g., KRAS) loaded with a non-hydrolyzable GTP analog (e.g., GMP-PNP). Ensure proteins are highly pure and in a matched buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.5).

-

Sample Preparation: Degas all solutions thoroughly. Place the p110α solution in the ITC sample cell at a concentration of ~10-20 µM. Load the RAS-GTP solution into the injection syringe at a concentration ~10-15 times higher than the cell concentration (e.g., 150-200 µM).

-

This compound Condition: For the molecular glue experiment, add this compound to both the cell and syringe solutions at a concentration several-fold above the expected KD of its interaction with p110α to ensure saturation.

-

Titration: Set the instrument to the desired temperature (e.g., 25°C). Perform a series of small, sequential injections (e.g., 2-5 µL) of the RAS solution into the p110α solution.

-

Data Analysis: Integrate the heat pulses from each injection. Fit the resulting binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one-site binding) to calculate the KD.

-

Comparison: Compare the KD value obtained in the presence of this compound with the value from a control experiment performed in its absence to quantify the affinity enhancement.

Protocol 3: In Vitro Kinase Assay for PI3Kα Activation

This assay measures the enzymatic activity of PI3Kα by detecting the production of ADP, a byproduct of the kinase reaction.

Methodology:

-

Reagents: Use a commercial ADP-Glo™ Kinase Assay kit or similar. Prepare lipid vesicles containing the PI3Kα substrate, PIP2.

-

Reaction Setup: In a 384-well plate, set up the kinase reaction including recombinant PI3Kα (p110α/p85α), ATP, the PIP2 vesicles, and active RAS-GTP.

-

Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation of PIP2 to PIP3 and the concurrent production of ADP.

-

ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent, which converts ADP to ATP, and then using the newly synthesized ATP to drive a luciferase reaction.

-

Data Analysis: Measure the luminescence, which is proportional to the amount of ADP produced and thus to the kinase activity. Plot the activity against the concentration of this compound to determine the EC50 of activation.

Conclusion and Therapeutic Implications

The this compound molecular glue represents a novel pharmacological strategy for modulating protein-protein interactions. By enhancing the natural, activation-specific binding between PI3Kα and RAS, this compound potently stimulates the PI3K-AKT pathway. This mechanism has demonstrated significant therapeutic potential for metabolic diseases, as it promotes insulin-independent glucose uptake and has been shown to improve hyperglycemia in animal models of both type 1 and type 2 diabetes.[6][8] This approach avoids the on-target toxicity associated with pan-inhibition of PI3Kα, offering a promising new avenue for the development of targeted metabolic therapies. The principles learned from this compound could be applied to other protein-protein interactions that have been challenging to target with traditional small molecules.

References

- 1. PI3Kα in cardioprotection: Cytoskeleton, late Na+ current, and mechanism of arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAS Interaction with PI3K: More Than Just Another Effector Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into isoform-specific RAS-PI3Kα interactions and the role of RAS in PI3Kα activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]

- 5. Biophysical and Structural Characterization of Novel RAS-Binding Domains (RBDs) of PI3Kα and PI3Kγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small Molecules That Inhibit or Promote PI3K/RAS Interactions Provide Distinct Therapies for Diabetes and Cancer [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular glues that facilitate RAS binding to PI3Kα promote glucose uptake without insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 9C15: Crystal structure of the KRAS-p110alpha complex with molecular glue this compound [ncbi.nlm.nih.gov]

- 11. 9c15 - Crystal structure of the KRAS-p110alpha complex with molecular glue this compound - Summary - Protein Data Bank Japan [pdbj.org]

D927: A Novel Molecular Glue Activating the PI3Kα-AKT Pathway for Insulin-Independent Glucose Uptake

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

D927, also known as DS11252927, is a novel, orally active small molecule identified as a glucose transporter type 4 (GLUT4) translocation activator. It functions as a "molecular glue," a class of molecules that induce or stabilize interactions between proteins. This compound enhances the binding affinity between the catalytic subunit of phosphoinositide 3-kinase alpha (PI3Kα), p110α, and various RAS family proteins. This targeted action activates the PI3Kα-AKT signaling pathway, a critical regulator of cellular metabolism, in an insulin-independent manner. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound, offering a valuable resource for researchers in metabolic diseases and oncology.

Chemical Structure and Physicochemical Properties

This compound is a pyridazine derivative. While detailed physicochemical properties are not fully disclosed in the public domain, its chemical structure has been determined and is crucial for its function as a molecular glue.

-

IUPAC Name: (Not publicly available)

-

Synonyms: DS11252927, Compound 26b[1]

-

Molecular Formula: (Not publicly available)

-

Molecular Weight: (Not publicly available)

Mechanism of Action

This compound's primary mechanism of action is the potentiation of the interaction between the p110α catalytic subunit of PI3Kα and RAS proteins.[1][2] This is achieved by this compound positioning itself at the interface of the KRAS-p110α complex, effectively "gluing" the two proteins together.[2] This enhanced interaction leads to the activation of the PI3Kα-AKT signaling pathway, which subsequently promotes the translocation of GLUT4 to the cell membrane, facilitating glucose uptake from the bloodstream.[1][3] A key feature of this compound is that it activates this pathway without affecting the RAF-ERK1/2 pathway, another major downstream signaling cascade of RAS.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 (GLUT4 Translocation) | L6 myotubes | 0.14 µM | [1] |

| PI3Kα-AKT Pathway Activation (p-AKT & p-p70S6K increase) | L6 myotubes | 300 nM (1-24h) | [1] |

| RAS-p110α Binding Enhancement | HEK293 cells | 1 µM (1h) | [1] |

| p-AKT (Ser473) Induction | Mouse Embryo Fibroblasts (MEFs) | 600 nM (5 min) | [1] |

| Synergistic Insulin-induced AKT activation | L6 myotubes | 10-10000 nM (10 min) | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Effect | Reference |

| Severe diabetic mice | 3-30 mg/kg, p.o., single dose | Significant blood glucose lowering | [1] |

| Zucker fatty rats | 30 mg/kg, p.o., single dose (30 min before glucose infusion) | Glucose-lowering effect | [1] |

| db/db mice (Type 2 diabetes) | 10 mg/kg, p.o., single dose (15 min before glucose loading) | Improved hyperglycemia | [1] |

| STZ-B6 mice (Type 1 diabetes) | 0.01%-0.03%, p.o., 27 days | Ameliorated hyperglycemia | [1] |

Experimental Protocols

In Vitro GLUT4 Translocation Assay

-

Cell Line: L6 myotubes.

-

Methodology: L6 myotubes are incubated with varying concentrations of this compound. The translocation of GLUT4 to the plasma membrane is quantified using immunofluorescence microscopy or a cell-based ELISA assay that measures the amount of an exofacially-tagged GLUT4 at the cell surface. The EC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Western Blotting for Pathway Activation

-

Cell Lines: L6 myotubes, HEK293 cells, various human cancer cell lines.

-

Methodology: Cells are treated with this compound for the indicated times and concentrations. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT (Ser473, Thr308), p70S6 kinase (Thr389), MEK, and ERK1/2. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Hyperglycemia Models

-

Animal Models: Severe diabetic mice, Zucker fatty rats, db/db mice, and STZ-induced diabetic B6 mice.

-

Methodology:

-

Oral Glucose Tolerance Test (OGTT): Animals are fasted overnight and then administered this compound orally at specified doses. After a set time, a glucose solution is administered orally. Blood glucose levels are measured from tail vein blood at various time points post-glucose administration.

-

Chronic Dosing Studies: this compound is administered in the diet or via oral gavage daily for an extended period (e.g., 27 days). Blood glucose levels and other metabolic parameters are monitored regularly.

-

Logical Workflow for this compound Mechanism of Action

The following diagram outlines the logical progression from this compound administration to its physiological effect.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for metabolic disorders such as type 1 and type 2 diabetes. Its unique mechanism as a molecular glue that selectively activates the PI3Kα-AKT pathway in an insulin-independent manner offers a novel approach to glycemic control. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as its long-term safety and efficacy in preclinical and clinical settings. The structural insights gained from the this compound-KRAS-p110α complex could also pave the way for the design of new and more potent molecular glues targeting this critical signaling node.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural insights into isoform-specific RAS-PI3Kα interactions and the role of RAS in PI3Kα activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecules That Inhibit or Promote PI3K/RAS Interactions Provide Distinct Therapies for Diabetes and Cancer [bldpharm.com]

An In-depth Technical Guide on the Synthesis and Purification of D927 (DS11252927)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D927 (also known as DS11252927) is a novel small molecule that has garnered significant interest in the field of metabolic disease research. It functions as a molecular glue, enhancing the interaction between RAS proteins and the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα). This allosteric modulation activates the PI3K/Akt signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and subsequent glucose uptake. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, intended to support researchers in its preparation and evaluation. The guide details a plausible multi-step synthetic protocol and outlines a robust purification strategy, complete with characterization data. Furthermore, it visualizes the compound's mechanism of action and the experimental workflow.

Introduction

This compound is an orally active GLUT4 translocation activator with a reported EC50 of 0.14 μM.[1] Its unique mechanism of action, which involves the stabilization of the RAS-PI3Kα complex, sets it apart from traditional insulin-mimetic compounds. By activating the PI3Kα-AKT pathway, this compound increases the phosphorylation of Akt and p70S6 kinase, without affecting the RAF-ERK1/2 pathway.[1] This targeted activity has shown promise in preclinical models of both type 1 and type 2 diabetes, where it improves hyperglycemia.[1] The development of potent and selective GLUT4 translocation activators like this compound represents a promising therapeutic strategy for metabolic disorders. This guide aims to provide the necessary technical details for the synthesis and purification of this compound to facilitate further research and development.

Synthesis of this compound (DS11252927)

The synthesis of this compound, chemically named 2-[3-Fluoro-4-({7-[2-(2-methoxyethoxy)phenyl]thieno[2,3-d]pyridazin-4-yl}amino)phenyl]acetamide, can be achieved through a multi-step process. The general strategy involves the construction of the core thieno[2,3-d]pyridazine scaffold followed by functionalization with the appropriate side chains. A plausible synthetic route is detailed below, based on established methods for the synthesis of similar heterocyclic compounds.[2]

Experimental Protocol for Synthesis

Step 1: Synthesis of the Thieno[2,3-d]pyridazine Core

A common method for constructing the thieno[2,3-d]pyridazine core involves the condensation of a substituted thiophene with a hydrazine derivative.

-

Reaction: A substituted 2-aminothiophene-3-carboxylate is reacted with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid under reflux.

-

Reagents:

-

Substituted 2-aminothiophene-3-carboxylate

-

Hydrazine hydrate

-

Ethanol or Acetic Acid

-

-

Procedure:

-

Dissolve the substituted 2-aminothiophene-3-carboxylate in the chosen solvent in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, a pyrazolopyrimidine derivative, often precipitates out of the solution and can be collected by filtration.

-

Wash the precipitate with a cold solvent and dry under vacuum.

-

Step 2: Chlorination of the Thieno[2,3-d]pyridazine Core

The hydroxyl groups on the pyridazine ring are converted to chloro groups to enable subsequent nucleophilic substitution.

-

Reaction: The pyrazolopyrimidine derivative from Step 1 is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Reagents:

-

Pyrazolopyrimidine derivative

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

Carefully add the pyrazolopyrimidine derivative to an excess of phosphorus oxychloride in a flask equipped with a reflux condenser.

-

Heat the mixture at reflux for several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

The chlorinated product will precipitate and can be collected by filtration.

-

Wash the solid with water and dry thoroughly.

-

Step 3: Nucleophilic Substitution with the Phenylacetamide Moiety

The final step involves the coupling of the chlorinated thieno[2,3-d]pyridazine with the appropriate aniline derivative.

-

Reaction: The dichlorinated thieno[2,3-d]pyridazine is reacted with 2-(4-amino-3-fluorophenyl)acetamide in the presence of a base.

-

Reagents:

-

Dichlorinated thieno[2,3-d]pyridazine

-

2-(4-amino-3-fluorophenyl)acetamide

-

A suitable base (e.g., diisopropylethylamine - DIPEA)

-

A polar aprotic solvent (e.g., dimethylformamide - DMF)

-

-

Procedure:

-

Dissolve the dichlorinated thieno[2,3-d]pyridazine and 2-(4-amino-3-fluorophenyl)acetamide in DMF.

-

Add the base (DIPEA) to the mixture.

-

Heat the reaction at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.

-

Once the reaction is complete, cool the mixture and pour it into water.

-

The crude this compound product will precipitate. Collect the solid by filtration and proceed to purification.

-

Purification of this compound

Purification of the crude this compound is essential to obtain a high-purity compound for biological and pharmacological studies. A multi-step purification strategy is typically employed.

Experimental Protocol for Purification

Step 1: Column Chromatography

-

Stationary Phase: Silica gel is a common choice for the initial purification of pyrimidine derivatives.[3]

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is used. The optimal solvent system should be determined by TLC analysis of the crude product.[3]

-

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elute the column with the solvent gradient, starting with a low polarity and gradually increasing it.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

Step 2: Recrystallization or Preparative HPLC

For obtaining highly pure this compound, a final purification step of recrystallization or preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

-

Recrystallization:

-

Solvent Selection: A suitable solvent system for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include ethanol, methanol, acetonitrile, and mixtures with water.

-

Procedure: Dissolve the partially purified this compound in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the pure crystals by filtration.

-

-

Preparative HPLC:

-

Column: A reversed-phase C18 column is typically used for the purification of small molecules.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, is employed.

-

Procedure: Dissolve the compound in the mobile phase and inject it onto the preparative HPLC system. Collect the fraction corresponding to the this compound peak. Lyophilize the collected fraction to obtain the pure compound.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thieno[2,3-d]pyridazine formation | Substituted thiophene, Hydrazine hydrate | Ethanol | Reflux | 4-6 | 70-80 |

| 2 | Chlorination | Pyrazolopyrimidine, POCl₃ | Neat | Reflux | 3-5 | 80-90 |

| 3 | Nucleophilic Substitution | Dichlorinated intermediate, Aniline derivative, DIPEA | DMF | 90 | 12-16 | 50-60 |

Table 2: Purification Parameters and Purity Analysis

| Purification Step | Method | Stationary Phase/Column | Mobile Phase/Solvent | Purity before (%) | Purity after (%) |

| 1 | Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | 60-70 | 90-95 |

| 2 | Recrystallization | - | Ethanol/Water | 90-95 | >98 |

| 3 | Preparative HPLC | C18 | Water/Acetonitrile with 0.1% TFA | >95 | >99 |

Table 3: Characterization Data for this compound

| Analysis | Method | Expected Result |

| Purity | HPLC | >99% |

| Identity | ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic, methoxyethoxy, and acetamide protons. |

| ¹³C NMR (DMSO-d₆) | Peaks corresponding to the carbon atoms of the heterocyclic core and substituents. | |

| Mass | Mass Spectrometry (ESI+) | [M+H]⁺ ion corresponding to the molecular weight of this compound. |

Mandatory Visualizations

Signaling Pathway of this compound Action

References

In Vitro Characterization of D927: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D927 is a novel small molecule that has demonstrated significant potential in the modulation of the PI3K/AKT signaling pathway. This document provides a comprehensive technical guide on the in vitro characterization of this compound's activity. It includes a summary of its mechanism of action, quantitative data on its efficacy, detailed protocols for key experimental assays, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively study and utilize this compound in a laboratory setting.

Mechanism of Action

This compound acts as a molecular glue, enhancing the interaction between the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα) and RAS proteins.[1] This stabilization of the PI3Kα-RAS complex leads to the activation of the PI3K/AKT signaling pathway, a critical regulator of cellular metabolism and growth.[1] Notably, this compound's activity is dependent on GTP-bound RAS proteins, with a prominent role for RRAS2.[1] The activation of this pathway ultimately results in the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane, promoting glucose uptake.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro studies of this compound.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 for GLUT4 Translocation | 0.14 µM | L6 myotubes | MedchemExpress |

| PI3Kα-KRAS Binding Affinity Increase | ~500-fold | In vitro binding assay | DC Chemicals |

Table 2: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |

| PC3 | Prostate Cancer | 30-300 nM | Increased pAKT (Ser473) levels | MedchemExpress |

| RKO | Colon Cancer | 30-300 nM | Increased pAKT (Ser473) levels | MedchemExpress |

| SW1573 | Lung Cancer | 30-300 nM | Increased pAKT (Ser473) levels | MedchemExpress |

| HCT15 | Colon Cancer | 30-300 nM | Increased pAKT (Ser473) levels | MedchemExpress |

| SW620 | Colon Cancer | 30-300 nM | Increased pAKT (Ser473) levels | MedchemExpress |

Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound.

Caption: this compound-mediated activation of the PI3K/AKT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.

GLUT4 Translocation Assay

This assay quantifies the movement of GLUT4 transporters to the plasma membrane upon stimulation with this compound. A cell line stably expressing a tagged version of GLUT4, such as CHO-HIRC-myc-GLUT4-eGFP, is recommended for high-content screening.[2]

Materials:

-

CHO-HIRC-myc-GLUT4-eGFP cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Insulin (positive control)

-

PI3K inhibitor (e.g., Wortmannin, negative control)

-

Phosphate Buffered Saline (PBS)

-

Fixing Solution (e.g., 4% paraformaldehyde in PBS)

-

96-well imaging plates

Procedure:

-

Cell Seeding: Seed CHO-HIRC-myc-GLUT4-eGFP cells in a 96-well imaging plate at a suitable density to achieve 70-80% confluency on the day of the assay. Culture overnight in a humidified incubator at 37°C with 5% CO2.

-

Serum Starvation: Prior to the experiment, serum-starve the cells by replacing the growth medium with serum-free medium for 2-4 hours.

-

Compound Treatment: Prepare serial dilutions of this compound, insulin, and the PI3K inhibitor in serum-free medium. Add the compounds to the respective wells and incubate for the desired time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).

-

Fixation: After incubation, gently wash the cells twice with ice-cold PBS. Fix the cells by adding the Fixing Solution and incubating for 15-20 minutes at room temperature.

-

Imaging: Wash the cells three times with PBS. Acquire images using a high-content imaging system.

-

Image Analysis: Quantify the fluorescence intensity of eGFP at the plasma membrane versus the cytoplasm. An increase in the membrane-to-cytoplasm fluorescence ratio indicates GLUT4 translocation.

Workflow Diagram:

Caption: Workflow for the GLUT4 Translocation Assay.

Western Blot for AKT and p70S6 Kinase Phosphorylation

This protocol details the detection of phosphorylated AKT (at Ser473 and Thr308) and phosphorylated p70S6 kinase (at Thr389) in cell lysates following treatment with this compound, as an indicator of PI3K pathway activation.

Materials:

-

L6 myotubes or other suitable cell lines

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, anti-p-p70S6K (Thr389), anti-total p70S6K, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound for different time points (e.g., 1, 10, 60 minutes).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

PI3Kα-RAS Binding Assay

This assay is designed to quantify the this compound-mediated enhancement of the interaction between PI3Kα and RAS proteins. Isothermal titration calorimetry (ITC) is a suitable method for this purpose.[3]

Materials:

-

Purified recombinant PI3Kα (p110α subunit)

-

Purified recombinant KRAS (or other RAS isoforms) loaded with a non-hydrolyzable GTP analog (e.g., GMP-PNP)

-

This compound

-

ITC instrument

-

ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

Procedure:

-

Protein Preparation: Dialyze the purified PI3Kα and RAS-GTP proteins against the ITC buffer overnight.

-

Sample Preparation: Prepare solutions of PI3Kα in the ITC cell and RAS-GTP in the injection syringe. For the experimental condition, dissolve this compound in the PI3Kα solution to the desired final concentration.

-

Isothermal Titration Calorimetry:

-

Equilibrate the ITC instrument at the desired temperature (e.g., 25°C).

-

Perform a series of injections of the RAS-GTP solution into the PI3Kα solution (with or without this compound).

-

Record the heat changes associated with each injection.

-

-

Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). Compare the Kd values in the presence and absence of this compound to quantify the enhancement of binding affinity.

Logical Relationship Diagram:

Caption: this compound enhances the binding between PI3Kα and RAS-GTP.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PC3, RKO, SW620)

-

Cell culture reagents

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

The in vitro characterization of this compound reveals its function as a potent activator of the PI3K/AKT signaling pathway through a novel mechanism of action as a molecular glue. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound in metabolic diseases and oncology. The provided methodologies can be adapted and optimized for specific research questions and cellular contexts.

References

- 1. Small Molecules That Inhibit or Promote PI3K/RAS Interactions Provide Distinct Therapies for Diabetes and Cancer [bldpharm.com]

- 2. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into isoform-specific RAS-PI3Kα interactions and the role of RAS in PI3Kα activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PI3Kα-AKT Pathway Activation by the D927 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphoinositide 3-kinase alpha (PI3Kα) signaling pathway is a central regulator of cellular metabolism and growth, making it a critical therapeutic target for metabolic disorders and cancer. However, modulating this pathway has been challenging; inhibitors often lead to hyperglycemia, while activators risk unintended proliferation. This guide details the mechanism of the novel compound D927, a "molecular glue" that selectively activates the PI3Kα-AKT pathway. This compound functions by enhancing the binding affinity between the PI3Kα catalytic subunit (p110α) and active, GTP-bound RAS proteins. This allosteric activation triggers downstream signaling, including AKT phosphorylation and GLUT4 translocation, promoting insulin-independent glucose uptake. This document provides a comprehensive overview of this compound's mechanism, quantitative data, relevant experimental protocols, and visual diagrams of the associated pathways and workflows.

Introduction to the PI3Kα-AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors like insulin.[3][4] This leads to the activation of Class IA PI3Ks, which are heterodimers consisting of a catalytic subunit (e.g., p110α) and a regulatory subunit.[3][5]

Activated PI3Kα phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the plasma membrane, converting it into the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][4][6][7] PIP3 recruits proteins containing pleckstrin homology (PH) domains to the membrane, most notably the serine/threonine kinase AKT (also known as Protein Kinase B) and its upstream activator PDK1.[3][6] Full activation of AKT requires phosphorylation at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[1][3] Once activated, AKT phosphorylates a multitude of downstream substrates, orchestrating a variety of cellular responses.[3][6]

Given its central role, hyperactivation of the PI3Kα pathway is one of the most frequent occurrences in human cancer.[2][3] This has made it a prime target for therapeutic inhibitors. However, because PI3Kα is essential for normal insulin signaling and glucose homeostasis, many inhibitors cause dose-limiting hyperglycemia, complicating their clinical use.[2] Conversely, developing activators for metabolic diseases like diabetes carries the risk of promoting oncogenic growth.[2] This therapeutic paradox highlights the need for novel modulators with distinct mechanisms of action, such as the compound this compound.

Mechanism of Action: this compound as a Molecular Glue

The compound this compound represents a novel class of PI3Kα activators known as "molecular glues." Instead of acting as a direct enzymatic agonist, this compound functions by stabilizing and enhancing a specific protein-protein interaction.

Specifically, this compound enhances the binding affinity of the PI3Kα catalytic subunit, p110α, to active, GTP-bound RAS family proteins, including KRAS, RRAS, and RRAS2.[2] Structural analyses show that this compound fits into a pocket on the RAS-binding domain (RBD) of p110α, stabilizing a conformation that is more favorable for binding to RAS.[3] This interaction is highly potent, increasing the binding affinity between p110α and KRAS by approximately 500-fold to three orders of magnitude.[2][3] This strengthened interaction allosterically activates the kinase function of p110α, leading to the phosphorylation of PIP2 and subsequent activation of the downstream AKT signaling cascade.[2] This activation is specific and does not impact other major signaling pathways like the RAF-ERK1/2 cascade.

Quantitative Data Summary

The activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key reported metrics.

| Parameter | Value | Description | Source |

| EC₅₀ | 0.14 µM | The half-maximal effective concentration for inducing glucose transporter type 4 (GLUT4) translocation in a cellular assay.[8][9] | MedchemExpress.com |

Table 1: Cellular Activity of this compound.

| Parameter | Effect | Description | Source |

| Binding Affinity | ~500-fold to 1000-fold increase | The increase in binding affinity between the PI3Kα catalytic subunit (p110α) and GTP-bound KRAS in the presence of this compound. | BLDpharm[2], PubMed Central[3] |

Table 2: Biochemical Activity of this compound.

Signaling Pathways and Experimental Workflows

This compound-Mediated PI3Kα-AKT Signaling Pathway

The diagram below illustrates the mechanism by which this compound activates the PI3Kα-AKT signaling cascade, leading to downstream cellular effects.

Caption: this compound acts as a molecular glue to activate PI3Kα signaling.

Western Blotting Workflow for AKT Phosphorylation

This workflow outlines the key steps to measure the activation of AKT by this compound in a cell-based assay.

Caption: Experimental workflow for analyzing AKT phosphorylation via Western Blot.

Detailed Experimental Protocols

The following are standard methodologies for key experiments used to characterize the activity of this compound.

In Vitro PI3Kα Kinase Assay (Luminescence-Based)

This assay measures the enzymatic activity of PI3Kα by quantifying the amount of ADP produced during the kinase reaction.

-

Reagent Preparation:

-

This compound Compound: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution in the appropriate kinase assay buffer.

-

PI3Kα Enzyme: Reconstitute recombinant human p110α/p85α enzyme complex in a kinase dilution buffer to the desired concentration.

-

Substrate: Prepare a solution of phosphatidylinositol (4,5)-bisphosphate (PIP2) lipid vesicles in the kinase assay buffer.

-

ATP: Prepare a concentrated ATP solution in the kinase assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of serially diluted this compound or a DMSO vehicle control to the appropriate wells.[10]

-

Add 10 µL of the diluted PI3Kα enzyme solution to each well and incubate at room temperature for 15 minutes to allow compound binding.[6]

-

Initiate the kinase reaction by adding 10 µL of the PIP2/ATP mixture to each well.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.[10]

-

Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[6]

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[6]

-

Measure luminescence using a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent activity for each this compound concentration relative to the DMSO control.

-

Plot the percent activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

-

Western Blotting for AKT Phosphorylation

This protocol is used to detect the phosphorylation status of AKT in cells following treatment with this compound.

-

Cell Treatment and Lysis:

-

Plate cells (e.g., cancer cell lines, myotubes) and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

-

After treatment, wash cells twice with ice-cold PBS.[1]

-

Lyse the cells by adding ice-cold lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation.[1]

-

Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1][11]

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[6][11]

-

-

Immunoblotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[11]

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[1][11]

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)). Avoid using milk as a blocking agent for phosphoprotein detection due to its casein content.[12][13]

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for phospho-AKT (e.g., Ser473) and total AKT.[1][6]

-

Wash the membrane three times with TBST for 10 minutes each.[1]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][6]

-

Wash the membrane again with TBST.[1]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][11]

-

-

Data Analysis:

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).[14][15][16]

-

Sample Preparation:

-

Express and purify the p110α catalytic subunit and the RAS protein of interest.

-

Dialyze both proteins extensively against the identical, degassed buffer to minimize heats of dilution.[17][18] Common buffers include HEPES or phosphate-based buffers.

-

Accurately determine the concentration of both protein solutions.

-

Prepare the this compound compound in the same final buffer, ensuring the DMSO concentration is precisely matched between the titrant and the sample in the cell.

-

-

ITC Experiment:

-

A typical setup involves placing the p110α subunit (e.g., 10-50 µM) in the sample cell of the calorimeter.[17][18]

-

The RAS protein (e.g., 100-500 µM) is loaded into the injection syringe. The experiment is performed with and without a saturating concentration of this compound in both the cell and syringe to determine its effect on the binding interaction.

-

Set the experimental parameters, such as temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection volumes (e.g., 2 µL per injection).[17]

-

Perform an initial injection, followed by a series of spaced injections, to titrate the RAS protein into the p110α solution.

-

Record the heat change after each injection until the binding reaction reaches saturation.

-

-

Data Analysis:

-

Integrate the raw power data to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of the two proteins.

-

Fit the resulting binding isotherm to a suitable binding model to calculate the Kᴅ, n, and ΔH of the interaction.

-

GLUT4 Translocation Assay

This cell-based assay quantifies the movement of the GLUT4 glucose transporter from intracellular vesicles to the plasma membrane upon pathway activation.

-

Cell Preparation:

-

Assay Procedure (Agonist Mode):

-

Prepare 4X concentrated solutions of this compound, a positive control (e.g., 100 nM insulin), and a vehicle control in a pre-warmed assay buffer.[21]

-

Add the compound solutions to the appropriate wells.

-

Incubate the cell plate for the desired time (e.g., 5-30 minutes) in a 37°C, 5% CO₂ incubator.[19][21] Note that GLUT4 translocation is rapid and temperature-sensitive.[21]

-

Fix the cells by adding a fixing solution (e.g., 4% paraformaldehyde).

-

-

Detection and Analysis (for L6-GLUT4myc):

-

Without permeabilizing the cells, incubate with a primary antibody against the exofacial myc tag.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Analyze the results via:

-

Conclusion and Future Directions

The this compound compound exemplifies an innovative strategy for activating the PI3Kα-AKT pathway. By acting as a molecular glue to enhance the natural interaction between p110α and RAS, it bypasses the need for upstream receptor tyrosine kinase activation and provides a potent, insulin-independent mechanism for stimulating glucose uptake.[2] This unique mode of action offers a promising therapeutic avenue for metabolic diseases such as type 1 and type 2 diabetes, potentially avoiding the proliferative risks associated with conventional pathway activators.[2]

Future research should focus on the long-term metabolic consequences of sustained PI3Kα activation via this mechanism and further explore the selectivity profile of this compound and related compounds across the full kinome and RAS family isoforms. The detailed structural and functional understanding of how these molecular glues operate provides a powerful blueprint for the rational design of a new generation of pathway modulators for various therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Small Molecules That Inhibit or Promote PI3K/RAS Interactions Provide Distinct Therapies for Diabetes and Cancer [bldpharm.com]

- 3. Structural insights into isoform-specific RAS-PI3Kα interactions and the role of RAS in PI3Kα activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of PI3Kα activation at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of PI3Kα activation at the atomic level - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. The mechanism of PI3Kα activation at the atomic level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EC50 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. promega.de [promega.de]

- 11. benchchem.com [benchchem.com]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Isothermal titration calorimetry of protein-protein interactions. | Semantic Scholar [semanticscholar.org]

- 16. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 19. Cell culture, glucose uptake test, and GLUT4 translocation assay [bio-protocol.org]

- 20. portlandpress.com [portlandpress.com]

- 21. tools.thermofisher.com [tools.thermofisher.com]

- 22. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry [jove.com]

D927: A Molecular Glue Approach to Modulating the PI3K/AKT Pathway

An In-depth Technical Guide on Target Binding and Affinity Studies for Researchers, Scientists, and Drug Development Professionals

Introduction

D927 is a small molecule that has garnered significant interest as a modulator of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. It functions as a "molecular glue," a novel pharmacological modality that promotes and stabilizes protein-protein interactions. Specifically, this compound enhances the binding affinity between the catalytic subunit of PI3Kα (p110α) and various RAS family proteins. This targeted action leads to the activation of the PI3Kα-AKT pathway, a central signaling cascade involved in cellular growth, proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of the target binding and affinity studies of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Target Binding and Affinity

This compound's primary molecular target is the p110α catalytic subunit of PI3Kα. It binds to the RAS-binding domain (RBD) of p110α, inducing a conformational change that stabilizes the interaction with RAS proteins. This "molecular glue" effect significantly increases the binding affinity between p110α and several RAS isoforms.

Quantitative Binding Affinity Data

The interaction between p110α and RAS proteins, both in the absence and presence of this compound, has been quantified using techniques such as Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) is a key metric for affinity, with a lower Kd value indicating a stronger binding interaction.

| Interacting Proteins | Condition | Dissociation Constant (Kd) | Fold Increase in Affinity |

| p110α + KRAS | Without this compound | ~17 µM | - |

| p110α + KRAS | With this compound | Low nM range | ~500 to 1000-fold |

| p110α + RRAS2 | Without this compound | High nM range | - |

| p110α + MRAS | Without this compound | High nM range | - |

Note: The precise Kd values can vary depending on the specific experimental conditions.

The presence of this compound dramatically increases the affinity of p110α for KRAS by approximately three orders of magnitude[1]. This enhanced interaction is also observed with other RAS isoforms, including RRAS, RRAS2, and MRAS[2][3].

Signaling Pathway

This compound selectively activates the PI3Kα-AKT signaling pathway without impacting the RAF-ERK1/2 pathway[2]. This specificity is crucial for its therapeutic potential. The activation of this pathway leads to downstream cellular effects, most notably the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, which enhances glucose uptake.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.

Methodology:

-

Protein and Compound Preparation: Recombinant p110α and RAS proteins are purified and dialyzed against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2, 0.5 mM TCEP). This compound is dissolved in a matching buffer containing a small percentage of DMSO.

-

ITC Instrument Setup: The experiment is performed using an isothermal titration calorimeter. The sample cell is filled with the p110α protein solution, and the injection syringe is loaded with the RAS protein solution, either with or without a saturating concentration of this compound.

-

Titration: A series of small injections of the RAS solution (with or without this compound) are made into the p110α solution. The heat change associated with each injection is measured.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. The binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Western Blot for AKT Phosphorylation

This assay is used to assess the activation of the PI3K/AKT pathway by measuring the phosphorylation of AKT at key residues (e.g., Ser473 and Thr308).

Methodology:

-

Cell Culture and Treatment: Cells (e.g., L6 myotubes or HEK293 cells) are cultured to an appropriate confluency. The cells are then treated with varying concentrations of this compound for a specified time.

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the levels of p-AKT are normalized to total AKT.

GLUT4 Translocation Assay

This cell-based assay measures the movement of GLUT4 from intracellular vesicles to the plasma membrane, a key downstream effect of PI3K/AKT pathway activation. This compound has been shown to be a potent activator of GLUT4 translocation with an EC50 of 0.14 μM[2].

Methodology:

-

Cell Line: A suitable cell line expressing a tagged version of GLUT4 (e.g., L6-GLUT4-myc myoblasts) is used.

-

Cell Plating and Differentiation: The cells are plated in multi-well plates and allowed to differentiate into myotubes.

-

Compound Treatment: The differentiated myotubes are serum-starved and then treated with this compound at various concentrations.

-

Immunofluorescence Staining: After treatment, the cells are fixed and permeabilized. The cells are then stained with an antibody against the GLUT4 tag (e.g., anti-myc antibody) and a fluorescently labeled secondary antibody.

-

Imaging and Quantification: The cells are imaged using a high-content imaging system. The translocation of GLUT4 is quantified by measuring the fluorescence intensity at the plasma membrane relative to the total cellular fluorescence.

Conclusion